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Beta-defensin 4 , BNBD-4 -

Beta-defensin 4 , BNBD-4

Catalog Number: EVT-246917
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-defensin 4 was first described in humans and is primarily expressed in the epididymis and testis. It is encoded by the DEFB104 gene located on chromosome 8p21-p23, which also harbors other beta-defensin genes . In bovines, bovine neutrophil beta-defensin 4 is derived from neutrophils and plays a significant role in the immune response against pathogens .

Classification

Beta-defensins are classified based on their structure and function into three main subfamilies: alpha, beta, and theta defensins. Beta-defensins are distinguished by their unique pattern of disulfide bonds between cysteine residues, which contribute to their stability and antimicrobial activity .

Synthesis Analysis

Methods

The synthesis of beta-defensins typically involves the processing of larger precursor proteins. For example, bovine neutrophil beta-defensin 4 is synthesized from a prepropeptide that undergoes proteolytic cleavage to yield the active peptide . In laboratory settings, synthetic methods may include solid-phase peptide synthesis or recombinant DNA technology to produce these peptides for research purposes.

Technical Details

The production of beta-defensin 4 can be achieved through recombinant techniques where the gene encoding the defensin is cloned into an expression vector. This vector is then introduced into host cells (such as bacteria or yeast), which express the defensin that can be subsequently purified for further studies .

Molecular Structure Analysis

Structure

Data

The molecular weight of beta-defensin 4 is approximately 4.5 kDa, and its sequence includes several positively charged amino acids that enhance its interaction with negatively charged microbial membranes .

Chemical Reactions Analysis

Reactions

Beta-defensins exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. They exert their effects primarily through membrane disruption, leading to cell lysis. The mechanism involves binding to microbial membranes due to electrostatic interactions, followed by pore formation or membrane permeabilization .

Technical Details

The specific interactions between beta-defensins and microbial membranes can be studied using techniques such as circular dichroism spectroscopy to analyze conformational changes upon binding, or fluorescence microscopy to observe membrane permeabilization events in real-time .

Mechanism of Action

Process

The mechanism of action for beta-defensin 4 involves several steps:

  1. Binding: The defensin binds to the surface of microbial cells through electrostatic interactions.
  2. Membrane Disruption: This binding leads to structural changes in the microbial membrane.
  3. Pore Formation: The defensin forms pores within the membrane, causing leakage of cellular contents and ultimately cell death .

Data

Physical and Chemical Properties Analysis

Physical Properties

Beta-defensin 4 is soluble in aqueous solutions due to its cationic nature. It has a high isoelectric point due to its abundance of basic amino acids .

Chemical Properties

  • Molecular Weight: Approximately 4.5 kDa
  • Amino Acid Composition: Rich in cysteine and arginine residues.
  • Stability: The presence of disulfide bonds contributes significantly to its thermal stability and resistance to proteolytic degradation .
Applications

Scientific Uses

Beta-defensins have several applications in scientific research:

  • Antimicrobial Studies: Used extensively in studies investigating innate immunity and antimicrobial peptides.
  • Therapeutic Potential: Research into their use as therapeutic agents against infections or as immunomodulators.
  • Biotechnology: Utilized in developing new antimicrobial agents or enhancing animal health through dietary supplementation with defensin analogs .
Molecular Biology and Evolutionary Context of Beta-Defensin 4

Genomic Organization and Phylogenetic Analysis

Chromosomal Localization and Gene Clustering Patterns

Beta-defensin 4 (encoded by DEFB4/DEFB4A in humans and BNBD-4 in bovines) resides within a rapidly evolving antimicrobial gene cluster on chromosome 8p23.1 in humans. This locus exhibits tandem gene duplication, containing paralogs such as DEFB103, DEFB104, DEFB105, DEFB106, and SPAG11, all sharing structural similarities [1] [5] [7]. The DEFB4 gene itself spans two exons: Exon 1 encodes the signal peptide, while Exon 2 encodes the mature peptide [5] [10]. Notably, this genomic region shows extensive copy number variation (CNV), with individuals harboring 2–12 copies per diploid genome [2] [8]. Higher DEFB4 copy numbers correlate with increased mRNA expression and enhanced antimicrobial activity, linking genetic variability to functional outcomes in host defense [8].

Table 1: Genomic Features of DEFB4

FeatureDetail
Chromosomal Location8p23.1
Gene Structure2 exons; Exon 1: signal peptide, Exon 2: mature peptide
Cluster GenesDEFB103, DEFB104, DEFB105, DEFB106, SPAG11
Copy Number Variation2–12 copies per diploid genome
Functional Impact of CNVHigher copies → ↑mRNA expression → ↑antimicrobial activity

Comparative Phylogenetics Across Mammalian Lineages

Beta-defensin 4 demonstrates lineage-specific diversification driven by pathogen-mediated selective pressures. In bovines, BNBD-4 is a 41-amino acid peptide derived from a 63-residue prepropeptide, showing constitutive expression in alveolar macrophages and bone marrow [7] [10]. Humans express a 37-residue mature peptide (hBD-4) primarily in the testis, stomach, and lungs, with inducible expression in epithelial tissues during infection [4] [10]. Phylogenetic analyses reveal that β-defensins evolved through birth-and-death processes, with repeated gene duplications and losses across vertebrates. Cattle possess up to 20 intact β-defensin genes, while humans retain fewer functional copies, reflecting species-specific adaptations to microbial challenges [1] [7]. The cysteine motif (C-X6-C-X4-C-X9-C-X6-C-C) is conserved across mammals, underscoring structural constraints on evolution [1] [10].

Table 2: Evolutionary Divergence of Beta-Defensin 4

SpeciesPeptide LengthPrimary Expression SitesKey Adaptations
Human (hBD-4)37 residuesTestis, stomach, neutrophils, lungInducible in epithelia by pathogens
Bovine (BNBD-4)41 residuesBone marrow, alveolar macrophagesConstitutive expression in myeloid cells
General Trend30–50 residuesMucosal barriers, immune cellsPositive selection at antimicrobial domains

Transcriptional Regulation and Promoter Architecture

Epigenetic Modifications and Histone Acetylation Dynamics

DEFB4 transcription is regulated through chromatin remodeling and histone acetylation. Pathogen-associated molecular patterns (e.g., LPS, viral RNA) trigger histone acetyltransferases (HATs) that open chromatin around the DEFB4 promoter, facilitating transcription factor binding [6]. Studies show that inhibitors of histone deacetylases (HDACs) like phenylbutyrate upregulate DEFB4 expression, confirming epigenetic control [6]. Additionally, DNA methylation at CpG islands near the transcription start site suppresses DEFB4 in non-inflammatory conditions, providing a mechanism for tight regulation of defensin expression [6].

Conserved Transcription Factor Binding Sites

The DEFB4 promoter contains canonical response elements for NF-κB and AP-1, which drive pathogen-inducible expression. NF-κB binds at positions –2.2 kb and –1.3 kb upstream of the transcription start site, activating transcription upon TNF-α or IL-1β stimulation [1] [5]. AP-1 sites mediate responses to phorbol esters and MAP kinase signaling [5]. Intriguingly, the promoter also harbors vitamin D response elements (VDREs), linking DEFB4 induction to 1,25-dihydroxyvitamin D3 signaling—a critical pathway bridging innate immunity and nutritional status [4] [5].

Biosynthesis and Post-Translational Modifications

Proteolytic Processing of Pro-Defensin 4 Precursors

Beta-defensin 4 is synthesized as a prepropeptide requiring proteolytic maturation. The human precursor (47 residues) undergoes N-terminal truncation by 6–11 amino acids to yield the active 36–37-residue peptide [8] [9]. Unlike α-defensins, which rely on matrix metalloproteinase-7 (MMP-7) for activation, β-defensin precursors like pro-HBD-4 are resistant to MMP-7 cleavage due to their compact disulfide-bonded structure [9]. However, reduction of disulfide bonds exposes cryptic cleavage sites in pro-HBD-4, permitting limited proteolysis by MMP-7 at non-native positions [6] [9]. This suggests that conformational stability shields β-defensins from premature degradation.

Role of Disulfide Bond Connectivity in Structural Stability

The tertiary structure of beta-defensin 4 is stabilized by three disulfide bridges (Cys¹–Cys⁵, Cys²–Cys⁴, Cys³–Cys⁶ in humans; Cys⁶–Cys³³, Cys¹³–Cys²⁷, Cys¹⁷–Cys³⁴ in bovines) [6] [10]. Experimental mutagenesis of HBD-4 revealed that analogs with non-native connectivities (e.g., Cys³–Cys⁶ single bond) exhibit enhanced antimicrobial activity compared to the wild-type peptide, despite similar secondary structures [6]. This implies that native disulfide linkages in defensins evolved for functional regulation rather than maximal activity—possibly to balance potency with host-cell safety. Disruption of disulfide bonds increases membrane permeability but also susceptibility to proteolysis, highlighting a trade-off between activity and stability [6] [10].

Table 3: Disulfide Bonds in Beta-Defensin 4

SpeciesDisulfide ConnectivityStructural Consequence
Human (HBD-4)C1–C5, C2–C4, C3–C6Classical β-defensin fold; protease-resistant
Bovine (BNBD-4)C6–C33, C13–C27, C17–C34Stabilizes β-sheet core; enables membrane interaction

Properties

Product Name

Beta-defensin 4 , BNBD-4

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